molecular formula C19H14BrF2NO2 B5208350 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-difluorophenyl)acetamide

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B5208350
M. Wt: 406.2 g/mol
InChI Key: VFXBNLSNVRSOMX-UHFFFAOYSA-N
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Description

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-difluorophenyl)acetamide involves the inhibition of COX-2 and 5-LOX enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain pathways. 5-LOX, on the other hand, is involved in the production of leukotrienes, which are also involved in inflammation. By inhibiting these enzymes, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-difluorophenyl)acetamide in lab experiments include its potential as a new anti-inflammatory and analgesic drug candidate, as well as its antioxidant properties. However, limitations include the need for further research to fully understand its effects and potential side effects.

Future Directions

There are several future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-difluorophenyl)acetamide. These include:
- Further studies on its mechanism of action and potential side effects
- Development of new drugs based on this compound for the treatment of inflammation and pain
- Investigation of its potential applications in other areas, such as cancer research and neurodegenerative diseases
- Exploration of its potential as a therapeutic agent for other conditions, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its inhibition of COX-2 and 5-LOX enzymes makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. Further research is needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-difluorophenyl)acetamide involves the reaction of 6-bromo-2-methoxy-1-naphthol with 2,4-difluoroaniline in the presence of acetic anhydride and a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-difluorophenyl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain pathways. This makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs.

properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF2NO2/c1-25-18-7-2-11-8-12(20)3-5-14(11)15(18)10-19(24)23-17-6-4-13(21)9-16(17)22/h2-9H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXBNLSNVRSOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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